molecular formula C8H4N2O B038808 Furo[2,3-c]pyridine-3-carbonitrile CAS No. 112372-18-6

Furo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B038808
CAS No.: 112372-18-6
M. Wt: 144.13 g/mol
InChI Key: LBOVWRFJNPKOQF-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused furan and pyridine ring system with a nitrile group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a tandem reaction catalyzed by rhodium (Rh) has been used to construct furo[2,3-c]pyridine derivatives . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction steps involved .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Furo[2,3-c]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of furo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and disrupting their function. This inhibition can lead to the modulation of cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to furo[2,3-c]pyridine-3-carbonitrile include other furo[2,3-b]pyridine derivatives and pyrido[3,2-d]pyrimidine derivatives. These compounds share structural similarities and often exhibit comparable biological activities .

Uniqueness

This compound is unique due to its specific ring fusion and the presence of a nitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

furo[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVWRFJNPKOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549939
Record name Furo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-18-6
Record name Furo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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